molecular formula C16H12FN3OS B4447867 N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4447867
M. Wt: 313.4 g/mol
InChI Key: VSXZXSOUSQBHOU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiazole ring, a pyridine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by interacting with binding sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
  • N-(4-chlorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
  • N-(4-methylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide stands out due to the presence of the fluorine atom, which can enhance its biological activity and stability. Fluorine’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-14(15(21)20-13-6-4-12(17)5-7-13)22-16(19-10)11-3-2-8-18-9-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXZXSOUSQBHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(4-fluorophenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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